molecular formula C20H18FN3O3S B2862319 5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol CAS No. 1251569-29-5

5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol

Cat. No. B2862319
CAS RN: 1251569-29-5
M. Wt: 399.44
InChI Key: NBHZXSBBFLWTGD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a benzothiazole ring, an isopropoxypropyl group, and a methoxyphenol group. These groups are common in many biologically active compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and imidazole rings are aromatic and planar, contributing to the compound’s stability. The isopropoxypropyl group is an alkyl chain with an ether linkage, and the methoxyphenol group contains a phenol ring with a methoxy substituent .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. The benzothiazole and imidazole rings might undergo electrophilic substitution reactions. The ether groups in the isopropoxypropyl and methoxyphenol groups might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature, with its solubility depending on the polarity of the solvent. The presence of aromatic rings might contribute to its UV-Vis absorption spectrum .

Scientific Research Applications

Synthesis and Material Application

2-Hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, related to the chemical family of the compound , have been synthesized and tested as thermostabilizers for polypropylene. This indicates the compound's potential application in enhancing the thermal stability of polymeric materials (Aghamali̇yev et al., 2018).

Antimicrobial Activity

A series of compounds including 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol and its derivatives, which share a structural resemblance to the target compound, were synthesized and demonstrated in vitro antibacterial and antifungal activities. This suggests potential for the target compound in antimicrobial research (Padalkar et al., 2016).

Photophysical Properties for Material Sciences

The photophysical characteristics of ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent compounds, including 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, have been investigated. Such research outlines the compound's utility in material sciences, particularly in the development of fluorescent materials for optical applications (Padalkar et al., 2011).

Catalytic Synthesis for Heterocyclic Compounds

Research on Brønsted acid-catalyzed cyclization for synthesizing various 2-substituted benzothiazoles/benzimidazoles highlights the compound's relevance in facilitating the creation of heterocyclic compounds under metal- and radiation-free conditions. This demonstrates its importance in green chemistry and organic synthesis (Mayo et al., 2014).

Antineoplastic and Antifilarial Activities

Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which are structurally related to the target compound, have been synthesized and shown significant in vivo antifilarial activity as well as in vitro antineoplastic activities. This indicates potential applications in developing new antineoplastic and antifilarial agents (Ram et al., 1992).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, potentially by inhibiting the target DprE1 .

Future Directions

Future research could focus on synthesizing this compound and evaluating its biological activity. Given the biological activities associated with benzothiazole derivatives, it could potentially be developed into a therapeutic agent .

properties

IUPAC Name

methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-3-5-14(10-16(12)21)24-18(25)15-6-4-13(19(26)27-2)9-17(15)22-20(24)23-7-8-28-11-23/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHZXSBBFLWTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

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